molecular formula C25H14N2O B3454045 8-(3-pyridinyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(3-pyridinyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No. B3454045
M. Wt: 358.4 g/mol
InChI Key: CMKRJYIQUHSGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(3-pyridinyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one” is a type of indenoquinolinone . Indenoquinolinones are a class of biologically potent molecules that have been found to possess excellent biological profiles .


Synthesis Analysis

Indenoquinolinones have been synthesized from 2-haloquinoline-3-carbaldehyde through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . The synthesis involves the use of a Pd catalyst from halo-substituted quinolinecarbaldehyde and aryne precursor .


Molecular Structure Analysis

The molecular structure of indenoquinolinones has been investigated using DFT studies . These studies were performed to investigate the mechanistic pathway of the synthesis process .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indenoquinolinones include Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . Aryne ligated Pd complex is the actual intermediate in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of indenoquinolinones are similar to those of the benzene and pyridine ring system . They undergo nucleophilic and electrophilic substitution reactions .

Mechanism of Action

Indenoquinolinone derivatives have been evaluated for their anti-tuberculosis (anti-TB) and anti-inflammatory activities . The anti-inflammatory activity was induced by superoxide anion generation and neutrophil elastase (NE) release .

Future Directions

Indenoquinolinones are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, they signify a unique class of pharmacophores present in various therapeutic agents . Future research could focus on exploring their potential in the development of new therapeutic agents.

properties

IUPAC Name

11-pyridin-3-yl-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14N2O/c28-25-19-10-4-3-9-18(19)22-21-17-8-2-1-6-15(17)11-12-20(21)27-24(23(22)25)16-7-5-13-26-14-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKRJYIQUHSGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CN=CC=C5)C(=O)C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(3-pyridinyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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8-(3-pyridinyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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8-(3-pyridinyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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8-(3-pyridinyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

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